

Technical Support Center: Analysis of DSG-d4 Crosslinked Peptides in MaxQuant

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Compound of Interest

Compound Name: DSG Crosslinker-d4

Cat. No.: B1192665

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disuccinimidyl glutarate (DSG/DSG-d4) crosslinked peptides and their identification in the MaxQuant software environment.

Frequently Asked Questions (FAQs)

Q1: Can MaxQuant be used to identify peptides crosslinked with DSG and its deuterated analog, DSG-d4?

A1: Yes, MaxQuant, particularly with the integrated MaxLynx workflow, is capable of identifying peptides crosslinked with non-cleavable crosslinkers like DSG.^{[1][2][3]} For quantitative crosslinking studies using DSG and DSG-d4, MaxQuant can also be used to quantify the light and heavy crosslinked peptide pairs.^{[4][5]}

Q2: What is the general workflow for identifying crosslinked peptides in MaxQuant?

A2: The MaxLynx workflow within MaxQuant is specifically designed for the identification of crosslinked peptides.^{[1][2][3]} The general steps involve:

- 3D Peak Detection: MaxQuant identifies features in the MS1 data. This process has been improved to more accurately determine the monoisotopic peak of heavy molecules like crosslinked peptides.^{[1][2][3]}

- **Peak Refinement:** A computational step is introduced to "repair" peaks of heavy molecules that may be poorly defined due to noise.[\[2\]](#)[\[3\]](#)
- **Andromeda Search (for linear peptides):** The conventional Andromeda search engine is used to identify linear peptides and for mass recalibration.[\[2\]](#)[\[3\]](#)
- **Crosslink Search:** A specialized search engine within MaxLynx is used to identify crosslinked peptides. For non-cleavable crosslinkers like DSG, an N-squared search is performed.[\[1\]](#)[\[2\]](#)
- **Scoring and FDR Control:** Crosslinked peptide identifications are scored, and a posterior error probability (PEP) is used to control the false discovery rate (FDR).[\[1\]](#)[\[2\]](#)[\[6\]](#)

Q3: How do I configure MaxQuant for a DSG/DSG-d4 crosslinking experiment?

A3: You will need to configure the crosslinker settings within MaxQuant. In the "Crosslinks" tab under the "Configuration" panel, you can define a new crosslinker. You will need to provide a name, the chemical formula of the crosslinker, and the specificities of the reactive groups (e.g., primary amines like lysine).[\[1\]](#) For quantitative analysis with DSG-d4, you will need to specify the isotopic label.

Troubleshooting Guide

Issue 1: Low number of identified crosslinked peptides.

- **Possible Cause:** Suboptimal fragmentation of crosslinked peptides.
 - **Solution:** Optimize MS/MS acquisition parameters. For non-cleavable crosslinkers, higher-energy collisional dissociation (HCD) is commonly used.[\[7\]](#) Experiment with different collision energies or use a stepped HCD approach to improve fragmentation of both peptide backbones.[\[8\]](#)
- **Possible Cause:** Inefficient enrichment of crosslinked peptides.
 - **Solution:** Crosslinked peptides are often low in abundance compared to linear peptides.[\[1\]](#) [\[2\]](#) Employing an enrichment strategy, such as size exclusion chromatography (SEC) after digestion, can help to enrich for the larger, crosslinked peptides.[\[7\]](#)[\[9\]](#)
- **Possible Cause:** Incorrect parameter settings in MaxQuant.

- Solution:
 - Enzyme: Allow for more missed cleavages (e.g., up to four) as the crosslink can hinder enzyme activity.[\[1\]](#)[\[4\]](#)
 - Peptide Length: Set a minimum peptide length of at least 5 amino acids.[\[1\]](#)
 - Peptide Mass: Increase the maximum peptide mass to accommodate the combined mass of two peptides and the crosslinker (e.g., 8000 Da).[\[1\]](#)
 - Charge State: For some instruments, it may be beneficial to increase the maximum charge state considered, as crosslinked peptides can have higher charges.[\[1\]](#)

Issue 2: Poor quantification accuracy for DSG/DSG-d4 pairs.

- Possible Cause: Retention time shift due to the deuterium label.
 - Solution: The deuterium in DSG-d4 can cause it to elute slightly earlier or later than the DSG-linked peptide.[\[4\]](#)[\[10\]](#) A previous version of MaxQuant had difficulty with this, but newer versions have improved feature detection.[\[4\]](#) Ensure you are using a recent version of MaxQuant. If issues persist, manual verification of peak integration may be necessary for critical quantifications.[\[4\]](#)[\[10\]](#)
- Possible Cause: Incorrect feature detection by MaxQuant.
 - Solution: MaxQuant's algorithm for detecting chromatographic features is well-established.[\[4\]](#) However, in complex spectra, it can sometimes misidentify singlets and doublets. Implementing label-swap replicas in your experimental design can help to identify and mitigate hidden quantification errors.[\[4\]](#)[\[5\]](#)

Issue 3: High False Discovery Rate (FDR).

- Possible Cause: Inadequate FDR control strategy.
 - Solution: MaxLynx uses a posterior error probability (PEP) based on total and partial scores to control the FDR.[\[1\]](#)[\[2\]](#) It is crucial to understand that FDR can be estimated at different levels (peptide-spectrum matches, peptide pairs, residue pairs, and protein pairs).

[6] Ensure that the FDR is controlled at the level most relevant to your biological question, typically at the residue pair or protein pair level. Be aware that some data analysis methods can inadvertently disrupt the relationship between decoys and false positives, leading to an underestimation of the true error rate.[11][12]

Experimental Protocols

Protocol 1: General Workflow for DSG Crosslinking and Sample Preparation

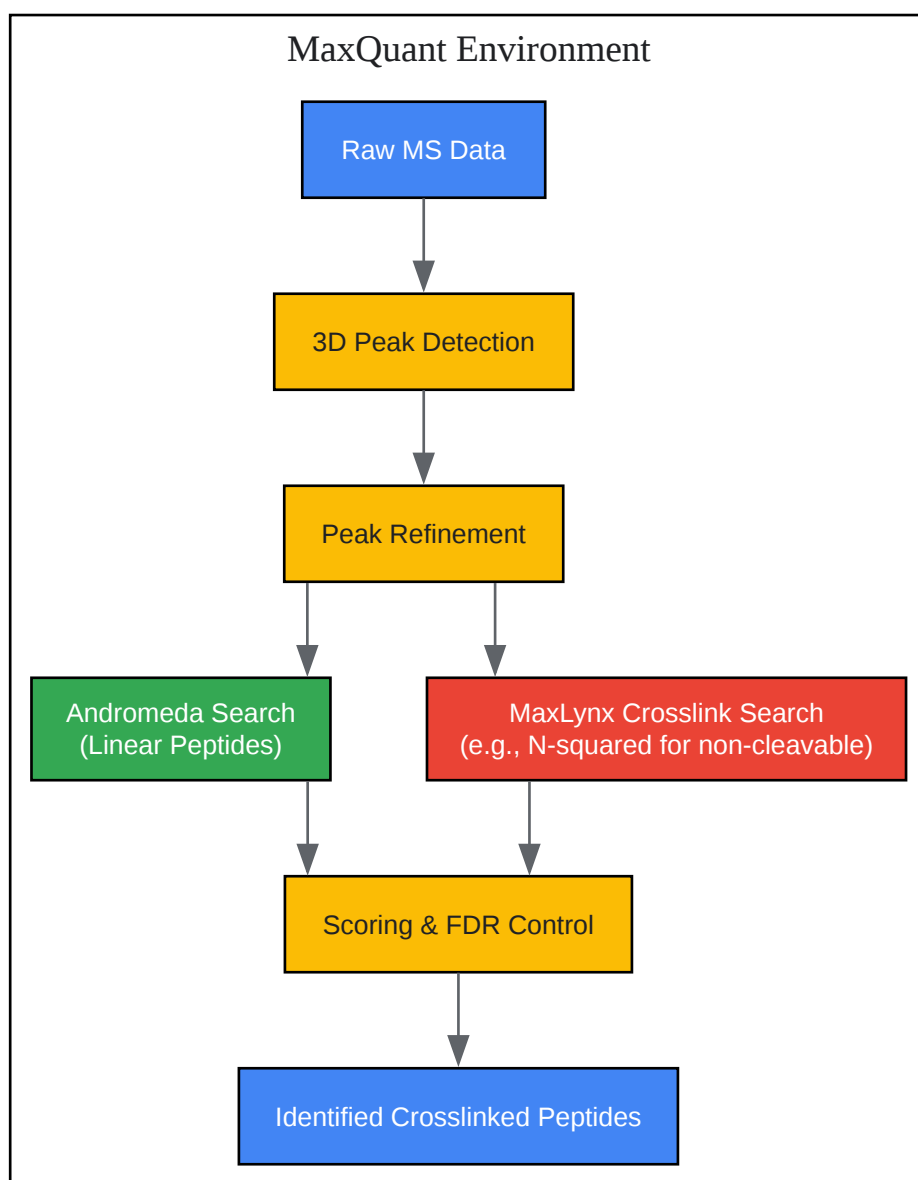
- Protein Crosslinking:
 - Prepare your protein sample in a suitable buffer (e.g., 20 mM HEPES, 20 mM NaCl, 5 mM MgCl₂, pH 7.8).[7]
 - Add the DSG crosslinker (dissolved in a solvent like DMSO) to the protein solution at a desired molar excess.[13]
 - Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).[13]
 - Quench the reaction by adding a quenching buffer, such as ammonium bicarbonate, to a final concentration of 20 mM.[13]
- Protein Denaturation and Digestion:
 - Denature the crosslinked proteins by adding urea.[13]
 - Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate with an alkylating agent (e.g., iodoacetamide).
 - Perform in-solution digestion with an enzyme such as trypsin.[7]
- Enrichment of Crosslinked Peptides (Optional but Recommended):
 - Fractionate the peptide mixture using size exclusion chromatography (SEC) to enrich for the higher molecular weight crosslinked peptides.[7]
- LC-MS/MS Analysis:

- Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
- Use a suitable gradient to ensure the elution of often more hydrophobic crosslinked peptides.[14]

Quantitative Data Summary

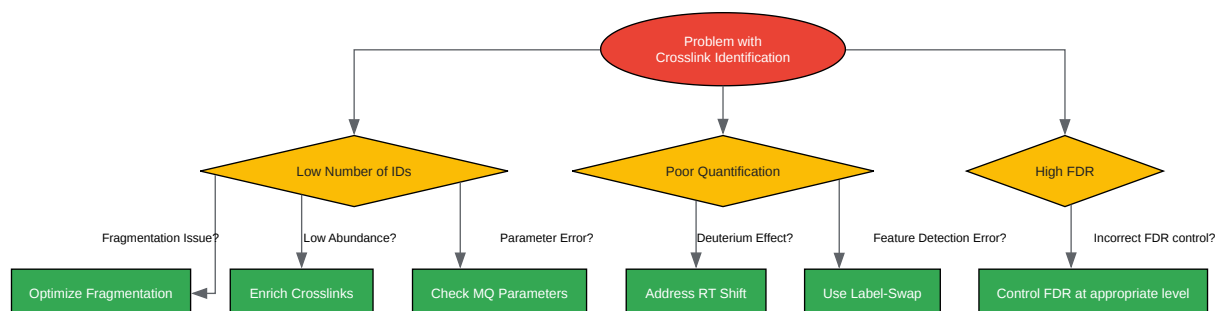
Issue	Parameter	Recommendation	Rationale
Low Identifications	Missed Cleavages	Up to 4	Crosslinks can hinder enzymatic cleavage. [1][4]
Max. Peptide Mass	8000 Da	To include the mass of two peptides plus the crosslinker.[1]	
Min. Peptide Length	5	To avoid spurious short peptide matches.[1]	
Poor Quantification	MaxQuant Version	Latest	Improved algorithms for isotope-labeled quantification.[4]
Experimental Design	Label-swap replicas	To uncover hidden quantification errors. [4][5]	
High FDR	FDR Control Level	Residue/Protein Pair	More biologically relevant than PSM-level FDR.[6]

Visualizations



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Caption: The MaxLynx computational workflow for crosslinked peptide identification within MaxQuant.



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Caption: A logical troubleshooting guide for common issues in crosslink identification.

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